molecular formula C12H15N5O B5705870 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide CAS No. 544435-07-6

4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B5705870
CAS No.: 544435-07-6
M. Wt: 245.28 g/mol
InChI Key: MRFIRTVUDGMOMT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzamide core substituted with a tert-butyl group and a tetrazole ring. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 5-aminotetrazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide
  • 4-tert-butyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

Comparison

Compared to its similar compounds, 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .

Properties

IUPAC Name

4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-12(2,3)9-6-4-8(5-7-9)10(18)13-11-14-16-17-15-11/h4-7H,1-3H3,(H2,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFIRTVUDGMOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357122
Record name 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544435-07-6
Record name 4-tert-butyl-N-(2H-tetrazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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